2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone
Description
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone is a fluorinated ketone derivative featuring a cyclopentenyl scaffold substituted with a 4-methylanilino group and a trifluoroacetyl moiety.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-9-5-7-10(8-6-9)18-12-4-2-3-11(12)13(19)14(15,16)17/h5-8,18H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGZEWUVJVUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(CCC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews available data on its biological activity, including structure-activity relationships (SAR), cytotoxicity, and mechanisms of action.
- Molecular Formula : C14H14F3NO
- Molecular Weight : 269.26 g/mol
- IUPAC Name : this compound
- CAS Number : 239478-38-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
Cytotoxicity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced cytotoxicity due to their ability to interact favorably with biological targets. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 6.29 |
| Compound B | HCT-116 | 2.44 |
| 2,2,2-Trifluoro-1-[...] | TBD | TBD |
The specific cytotoxicity of 2,2,2-Trifluoro-1-[...] against different cell lines remains to be fully characterized.
The trifluoromethyl moiety in the structure is believed to enhance lipophilicity and improve the compound's ability to penetrate cellular membranes. This may facilitate interactions with DNA and other cellular components, leading to increased cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of bulky groups like the methylaniline moiety can influence the biological activity of related compounds significantly. The presence of trifluoromethyl groups has been linked to improved binding affinity and selectivity for biological targets.
Comparative Analysis
A comparative analysis with other trifluoromethyl-containing compounds reveals trends in efficacy based on structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and binding affinity |
| Bulky Amino Substituents | Can reduce cytotoxicity depending on steric hindrance |
Case Studies
Several case studies have highlighted the importance of trifluoromethyl substitutions in enhancing the pharmacological profiles of compounds:
- Study on Triazoloquinazolines : Compounds with trifluoromethyl substitutions demonstrated improved cytotoxicity against HepG2 and HCT-116 cell lines compared to their non-fluorinated counterparts .
- Topoisomerase II Inhibition : The compound has been evaluated for its inhibitory effects on topoisomerase II, a critical target in cancer therapy. Compounds similar to 2,2,2-Trifluoro-1-[...] have shown varying degrees of inhibition, suggesting potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoroacetyl Groups
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
- Structure: Lacks the cyclopentenyl-anilino system but retains the trifluoroacetyl group attached to an aromatic ring.
- Synthesis : Prepared via Fries rearrangement of phenyl trifluoroacetate (42% yield) .
- Physical Properties : Boiling point 92°C; characterized by ¹H NMR and IR spectroscopy .
- Key Difference: The hydroxyl group enhances solubility in polar solvents, unlike the hydrophobic 4-methylanilino group in the target compound.
1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone
- Structure: Features a trifluoroacetyl group linked to a biphenyl system with an aminoanilino substituent.
- Crystal Structure : Dihedral angle of 70.84° between aromatic rings; stabilized by N–H···O and N–H···F interactions .
- Synthesis: Pd-catalyzed coupling of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone with 2-nitroaniline .
Cyclopentenyl and Anilino Derivatives
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
- Structure: Cyclopentylamino and fluorophenyl groups replace the cyclopentenyl and 4-methylanilino moieties.
- Properties : Supplier data indicate applications in high-throughput synthesis pipelines; structural flexibility may enhance binding in pharmacological contexts .
- Key Difference : The fluorine atom vs. methyl group alters electronic effects (e.g., dipole moments) and steric bulk.
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone
- Structure : Trifluoroacetyl group attached to an indole ring.
- Bioactivity : Demonstrates anticancer activity due to hydrophobic trifluoromethyl interactions with cellular targets .
- Comparison: The indole system’s π-π stacking capability contrasts with the cyclopentenyl-anilino system’s conformational flexibility.
Table 1: Comparative Data for Selected Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
